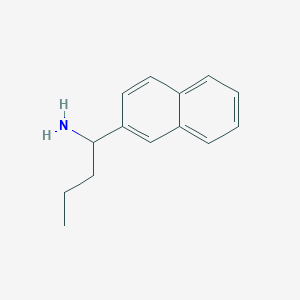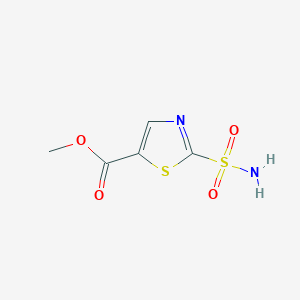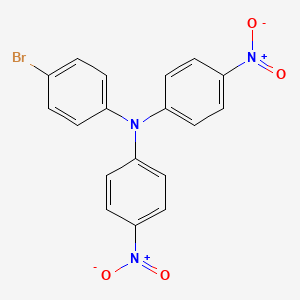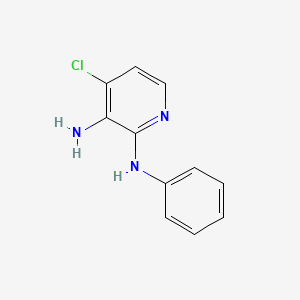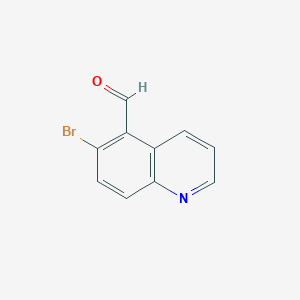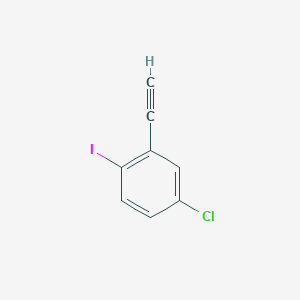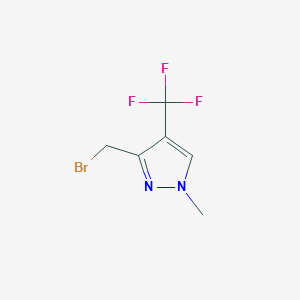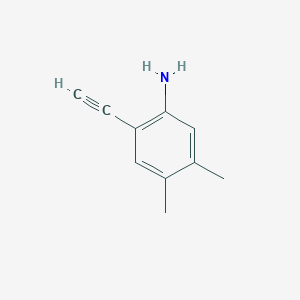
2-Ethynyl-4,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4,5-dimethylaniline is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methyl groups and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,5-dimethylaniline can be synthesized through a multi-step process. One common method involves the reaction of 2-iodo-4,5-dimethylaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by thin-layer chromatography (TLC). The product is then purified by column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-4,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Ethynyl-4,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethynyl-4,5-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The amino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
4-Ethynylaniline: Similar structure but lacks the methyl groups.
4-Ethynyl-N,N-dimethylaniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness: 2-Ethynyl-4,5-dimethylaniline is unique due to the presence of both ethynyl and dimethyl groups, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-ethynyl-4,5-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7(2)8(3)6-10(9)11/h1,5-6H,11H2,2-3H3 |
Clave InChI |
FMESGHYTHUPPJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


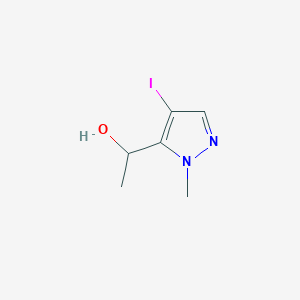
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
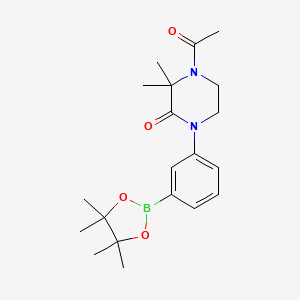
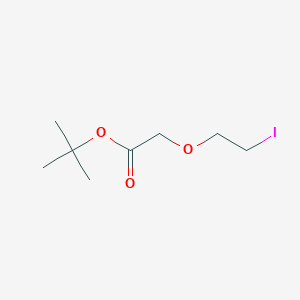
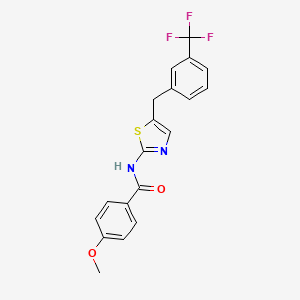
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
